9-Anthracenecarboxamide

Descripción general

Descripción

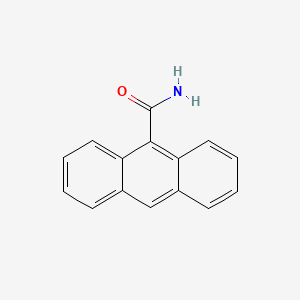

9-Anthracenecarboxamide is a chemical compound with the molecular formula C15H11NO. It is a derivative of anthracene, characterized by the presence of a carboxamide group at the 9th position of the anthracene ring. This compound is typically a white to light yellow powder and is used in various fields of research and industry due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthracenecarboxamide typically involves the reaction of anthracene-9-carboxylic acid with ammonia or an amine in the presence of a dehydrating agent. One common method is the reaction of anthracene-9-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 9-Anthracenecarboxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert it to anthracene derivatives.

Substitution: It can undergo substitution reactions, particularly at the amide group, to form various substituted anthracene derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions include anthraquinone derivatives, reduced anthracene compounds, and various substituted anthracene derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

9-Anthracenecarboxamide is characterized by its molecular formula , featuring an anthracene moiety with a carboxamide group at the 9th position. This structure grants it unique photophysical properties, making it suitable for various applications.

Chemistry

- Fluorescent Probes : The compound serves as an effective fluorescent probe for studying molecular interactions and dynamics. Its photostability and tunable fluorescence make it ideal for applications in spectroscopy and imaging.

- Synthesis of Derivatives : It acts as a precursor in synthesizing more complex anthracene derivatives, which can be utilized in advanced material science.

Biology

- Biological Imaging : The fluorescent properties of this compound allow it to be used in biological imaging, helping visualize cellular processes and structures.

- Cellular Effects : Studies have shown that it modulates cell signaling pathways and gene expression, influencing processes such as oxidative stress responses and apoptosis .

Medicine

- Therapeutic Potential : Ongoing research investigates its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA. This intercalation can disrupt replication processes in cancer cells, making it a candidate for chemotherapeutic development .

- Drug Delivery Systems : Its properties are being explored for use in drug delivery systems, enhancing the targeting and efficacy of therapeutic agents.

Industrial Applications

- Material Science : The compound is used in developing advanced materials such as organic semiconductors and photochromic materials, which have applications in electronics and optics .

Case Study 1: Fluorescent Probe Development

A recent study developed an anthracene carboxyimide-based fluorescent probe (mito-ACS) specifically for imaging mitochondrial hypochlorite levels in living cells. This probe demonstrated excellent photostability and sensitivity, with a detection limit of 23 nM. It was successfully applied to real-time detection in HeLa cells, showcasing the compound's utility in biological systems .

Case Study 2: Cardiac Action Potential Studies

Research comparing the efficacy of this compound with other ion channel blockers revealed its superior performance in studying calcium-activated chloride currents during voltage-clamp experiments. This highlights its relevance in cardiac physiology and potential implications for arrhythmia research .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Fluorescent probes | Effective for studying molecular interactions; tunable fluorescence |

| Biology | Biological imaging | Modulates cellular processes; influences gene expression |

| Medicine | Cancer therapy | Intercalates DNA; disrupts cancer cell replication |

| Industry | Material development | Used in organic semiconductors; enhances optical properties |

Mecanismo De Acción

The mechanism of action of 9-Anthracenecarboxamide involves its interaction with various molecular targets through its amide group and aromatic ring system. It can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which influence its behavior in different chemical and biological environments. These interactions can affect the compound’s fluorescence properties, making it a valuable tool in fluorescence-based studies .

Comparación Con Compuestos Similares

- Anthracene-9-carboxylic acid

- Anthracene-9-carboxaldehyde

- Anthracene-9-carboxylate esters

Comparison: 9-Anthracenecarboxamide is unique due to its amide functional group, which imparts distinct chemical and physical properties compared to its carboxylic acid, aldehyde, and ester counterparts. The amide group enhances its stability and allows for specific interactions that are not possible with other functional groups. This makes this compound particularly useful in applications requiring stable and specific molecular interactions .

Propiedades

IUPAC Name |

anthracene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWJYCGQHFPQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956286 | |

| Record name | Anthracene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34810-13-4 | |

| Record name | 9-Anthramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034810134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.